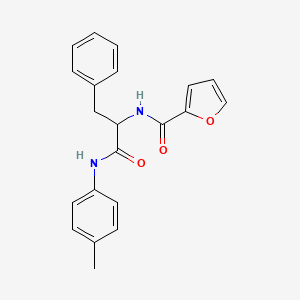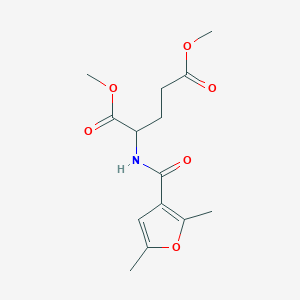
dimethyl N-(2,5-dimethyl-3-furoyl)glutamate
Descripción general
Descripción
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate, also known as DMDFG, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of glutamic acid and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate has been used in scientific research as a tool to study the function of glutamate receptors in the brain. It has been shown to selectively activate the metabotropic glutamate receptor subtype 1 (mGluR1) and inhibit the ionotropic glutamate receptor subtype NMDA (N-methyl-D-aspartate) receptor. This compound has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
Dimethyl N-(2,5-dimethyl-3-furoyl)glutamate selectively activates mGluR1 by binding to the receptor's allosteric site, which is distinct from the glutamate binding site. This activation leads to the inhibition of NMDA receptor activity. The inhibition of NMDA receptor activity by this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using dimethyl N-(2,5-dimethyl-3-furoyl)glutamate in lab experiments is its selectivity for mGluR1. This selectivity allows for the study of the specific functions of mGluR1 in the brain. However, one limitation of using this compound is its relatively low potency compared to other mGluR1 agonists. This low potency may limit its use in certain experiments.
Direcciones Futuras
For the use of dimethyl N-(2,5-dimethyl-3-furoyl)glutamate in scientific research include studying its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. This compound may also be used in combination with other drugs to enhance its neuroprotective effects. Additionally, the development of more potent this compound analogs may increase its usefulness in lab experiments.
Propiedades
IUPAC Name |
dimethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-8-7-10(9(2)21-8)13(17)15-11(14(18)20-4)5-6-12(16)19-3/h7,11H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQPQCKQZNHUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CCC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine](/img/structure/B4120646.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120657.png)
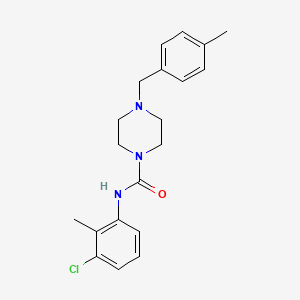
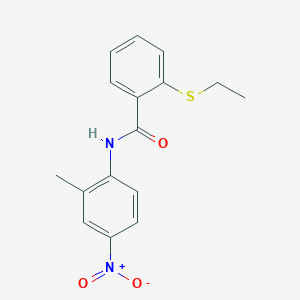
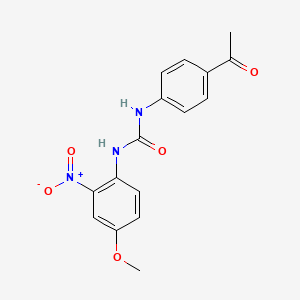
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4120695.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120703.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4120704.png)
![4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4120718.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120738.png)
